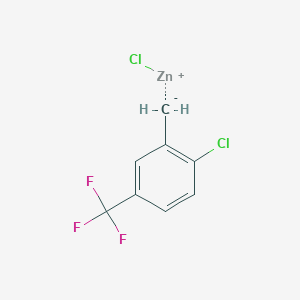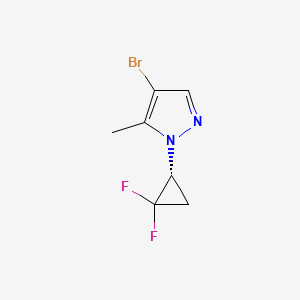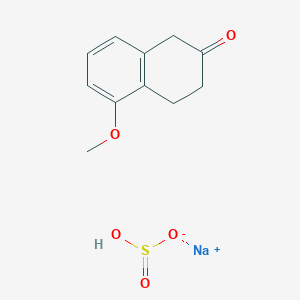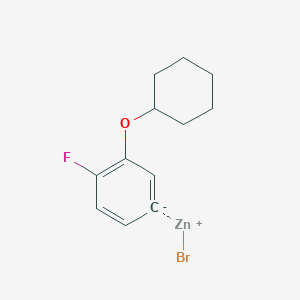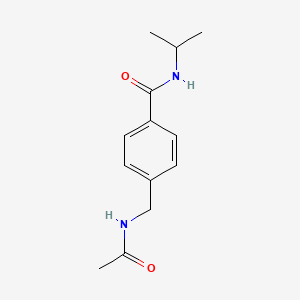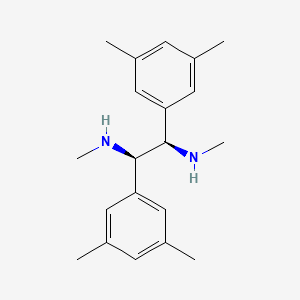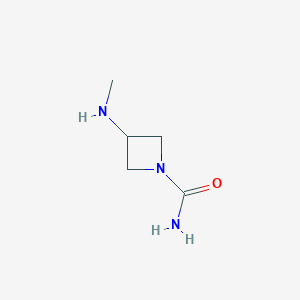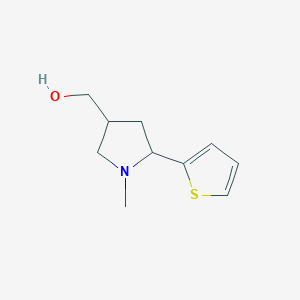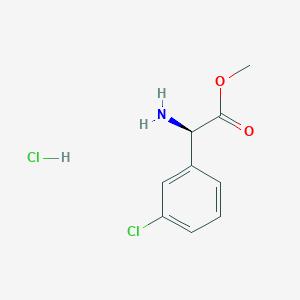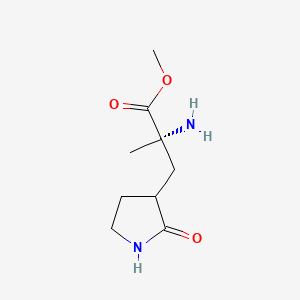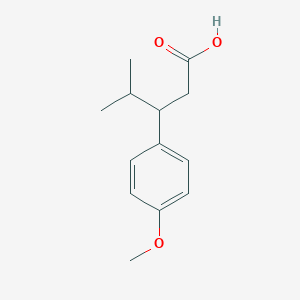![molecular formula C11H5BrClFN2 B14888336 3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound, with its unique substitution pattern, is of particular interest for its potential pharmacological properties and synthetic versatility.
Preparation Methods
The synthesis of 3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and cyclohexanone as starting materials under acidic conditions . Other methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the Larock indole synthesis . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Common reagents and conditions used in these reactions include methanesulfonic acid, acetonitrile, and triethylsilane . Major products formed from these reactions include various substituted indoles and azepinoindoles .
Scientific Research Applications
3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s pharmacological effects are mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole can be compared with other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral activity.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Exhibits anticancer properties.
7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,2-b]indole: Used in the treatment of herpes simplex virus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H5BrClFN2 |
|---|---|
Molecular Weight |
299.52 g/mol |
IUPAC Name |
3-bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole |
InChI |
InChI=1S/C11H5BrClFN2/c12-5-3-8-10(15-4-5)6-1-2-7(13)9(14)11(6)16-8/h1-4,16H |
InChI Key |
KHEXLNSWWAEVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(N2)C=C(C=N3)Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
